N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide, also known as CMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been studied extensively for its potential applications in the field of medicine and biochemistry. One of the most promising applications of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is as a potential anticancer agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. Studies have also shown that N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to modulate the expression of genes involved in inflammation and immune function, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is its potential as a potent anticancer agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is effective against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one of the main limitations of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of novel delivery systems that can improve the solubility and bioavailability of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide and to identify potential targets for its therapeutic use. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide in humans.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O5/c1-26-14-6-5-11(8-13(14)17)19-15(22)16(23)20-18-9-10-3-2-4-12(7-10)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXLDWCUZXKONK-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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